molecular formula C13H14O2 B14470916 Methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate CAS No. 70563-87-0

Methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate

Cat. No.: B14470916
CAS No.: 70563-87-0
M. Wt: 202.25 g/mol
InChI Key: UQVQSMMZTUIHAK-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by a methyl group and a carboxylate ester group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate typically involves the reaction of 4-methyl-3,4-dihydronaphthalene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

4-methyl-3,4-dihydronaphthalene-2-carboxylic acid+methanolsulfuric acidmethyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate+water\text{4-methyl-3,4-dihydronaphthalene-2-carboxylic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-methyl-3,4-dihydronaphthalene-2-carboxylic acid+methanolsulfuric acid​methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br) or nitric acid (HNO).

Major Products

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

Methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The aromatic ring system can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dihydronaphthalene-2-carboxylate
  • 4-methyl-3,4-dihydronaphthalene-2-carboxylic acid
  • 2-methyl-3,4-dihydronaphthalene

Uniqueness

Methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group on the naphthalene ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

70563-87-0

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 4-methyl-3,4-dihydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H14O2/c1-9-7-11(13(14)15-2)8-10-5-3-4-6-12(9)10/h3-6,8-9H,7H2,1-2H3

InChI Key

UQVQSMMZTUIHAK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC2=CC=CC=C12)C(=O)OC

Origin of Product

United States

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